molecular formula C12H10N4 B035415 3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine CAS No. 100078-89-5

3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine

Cat. No. B035415
CAS RN: 100078-89-5
M. Wt: 210.23 g/mol
InChI Key: ZFHJWSHCGWBMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

  • Pharmaceutical Research :

    • Exhibits anxiolytic activity and inhibits [3H]diazepam binding, indicating potential as an anxiolytic agent (Albright et al., 1981).
    • Acts as potential benzodiazepine receptor agonists (Boulanger et al., 1989).
    • Has antiproliferative properties, inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
    • Shows potential as an anti-diabetic drug due to strong inhibition of Dipeptidyl peptidase-4 (DPP-4) and antioxidant, insulinotropic activities (Bindu et al., 2019).
    • Demonstrates antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
    • Exhibits antituberculostatic, antifungal, and antibacterial activities (Islam & Siddiqui, 2010).
    • Possesses anti-tumor and anti-inflammatory properties (Sallam et al., 2021).
    • Shows anticonvulsant activity but limited anxiolytic effects (Rubat et al., 1990).
  • Material Science Applications :

    • Can be used to construct low-sensitivity high-energy materials with good thermostability (Chen et al., 2021).
  • Chemical Synthesis :

    • Useful in synthesizing various compounds, indicating its versatility in chemical research (Arghiani et al., 2015).
    • Serves as an adenine analog in various chemical transformations (Kuraishi & Castle, 1966).
    • Involved in ring transformations with applications in organic synthesis and catalysis (Kozhevnikov et al., 2005).
  • Other Applications :

    • Some derivatives show promising antibacterial activity (Peesapati & Venkata, 2002).
    • Exhibits coronary vasodilating and antihypertensive activities, potentially useful as a cardiovascular agent (Sato et al., 1980).
    • Shows potential as an antitubulin agent, disrupting tubulin microtubule dynamics (Xu et al., 2016).
    • Some derivatives are inhibitors of cardiac phosphodiesterase (Sircar, 1985).

properties

IUPAC Name

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-14-15-12-7-11(8-13-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHJWSHCGWBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142908
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine

CAS RN

100078-89-5
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100078895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyl-3-methyl-1,2,4-triazolo-(4,3b)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine
Reactant of Route 2
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine
Reactant of Route 6
3-Methyl-7-phenyl-1,2,4-triazolo(4,3-b)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.